LY2811376
概述
描述
LY-2811376 是一种小分子,作为β-分泌酶1 (BACE1) 的非肽类抑制剂。该化合物因其潜在的治疗应用,特别是用于治疗阿尔茨海默病而被广泛研究。 LY-2811376 以其降低淀粉样蛋白β (Aβ) 肽分泌的能力而闻名,淀粉样蛋白β 肽与阿尔茨海默病的发病机制有关 .
科学研究应用
LY-2811376 具有广泛的科学研究应用,包括:
化学: 用作模型化合物研究β-分泌酶1 的抑制及其对淀粉样蛋白β肽产生的影响。
生物学: 用于细胞和分子生物学研究,以研究β-分泌酶1 在神经元信号传导和淀粉样前体蛋白加工中的作用。
医学: 因其降低淀粉样蛋白β肽水平的能力而被探索为治疗阿尔茨海默病的潜在治疗剂。
作用机制
LY-2811376 通过抑制β-分泌酶1 (BACE1) 的活性发挥作用,β-分泌酶1 (BACE1) 是一种负责将淀粉样前体蛋白 (APP) 裂解以产生淀粉样蛋白β肽的酶。通过抑制 BACE1,LY-2811376 减少淀粉样蛋白β肽的产生,从而减少它们在大脑中的积累。 这种机制与阿尔茨海默病有关,因为淀粉样蛋白β肽的积累是该疾病的特征 .
生化分析
Biochemical Properties
LY2811376 interacts with the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme involved in the production of β-amyloid (Aβ) peptide . This interaction results in the inhibition of BACE1, leading to a decrease in Aβ secretion . The compound has an IC50 value of 239 nM-249 nM .
Cellular Effects
In cellular studies, this compound has shown to induce dose-dependent changes in cerebrospinal fluid (CSF) Aβ1-34, Aβ5-40, and Aβ5-X . Aβ5-40 and Aβ5-X increased dose-dependently, while Aβ1-34 dose-dependently decreased . This indicates that this compound can influence cell function by altering the levels of these peptides.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of BACE1, which cleaves the amyloid precursor protein (APP) in the first step of Aβ peptide production . By inhibiting BACE1, this compound decreases the production of Aβ, a peptide implicated in the pathogenesis of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to cause dose-dependent changes in Aβ peptides over time . These changes were observed in both in vitro and in vivo studies, indicating the compound’s stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated dose-dependent reductions in Aβ as well as sAPPβ and C99, the proximal cleavage products of APP proteolysis by BACE1 . These reductions were significant and observed at doses of 10, 30, and 100 mg/kg .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with BACE1, an enzyme that plays a crucial role in the production of Aβ peptide . By inhibiting BACE1, this compound can affect the metabolic flux of Aβ production .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a BACE1 inhibitor, it is likely to be found in locations where BACE1 and APP interact, such as the endoplasmic reticulum and Golgi apparatus, where APP processing occurs .
准备方法
合成路线和反应条件
LY-2811376 的合成涉及多个步骤,从核心结构的制备开始,其中包括苯基嘧啶部分。合成路线通常包括以下步骤:
苯基嘧啶核的形成: 苯基嘧啶核通过一系列缩合反应合成,涉及合适的起始原料,例如取代的苯和嘧啶衍生物。
官能团修饰: 核心结构经历各种官能团修饰以引入所需的取代基,例如氟原子和胺基。
工业生产方法
LY-2811376 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高通量合成技术、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
LY-2811376 会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在噻嗪-2-胺环中的硫原子处。
还原: 还原反应可能发生在氮中心,导致形成还原衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
主要产物
相似化合物的比较
类似化合物
LY-2886721: 另一种具有类似特性但化学结构不同的 BACE1 抑制剂。
MK-8931: 一种具有不同作用机制的强效 BACE1 抑制剂。
AZD3293: 一种在降低淀粉样蛋白β肽水平方面具有相当功效的 BACE1 抑制剂.
LY-2811376 的独特性
LY-2811376 的独特性在于其非肽类性质、口服生物利用度和对β-分泌酶1 的高选择性,而不是其他天冬氨酸蛋白酶。 这种选择性降低了脱靶效应的可能性,并增强了其作为治疗阿尔茨海默病的治疗剂的潜力 .
生物活性
LY2811376 is a selective inhibitor of beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which plays a crucial role in the production of amyloid-beta (Aβ) peptides implicated in Alzheimer's disease. This compound was developed by Eli Lilly and Co. and underwent Phase I clinical trials, demonstrating significant biological activity before its development was halted due to safety concerns.
BACE1 is an aspartyl protease that cleaves the amyloid precursor protein (APP), leading to the formation of Aβ peptides. Inhibition of BACE1 is a promising strategy for reducing Aβ levels in the brain and cerebrospinal fluid (CSF), potentially slowing the progression of Alzheimer's disease. This compound specifically targets BACE1, resulting in altered Aβ peptide profiles.
Clinical Findings
In a Phase I clinical trial involving healthy volunteers, this compound was administered in doses of 30 mg and 90 mg. The study utilized hybrid immunoaffinity-mass spectrometry (HI-MS) and enzyme-linked immunosorbent assays (ELISA) to assess changes in CSF Aβ levels.
Results Summary
- Aβ1-34 Reduction : Treatment with this compound resulted in a dose-dependent decrease in CSF Aβ1-34 levels, with reductions of 42% and 57% for the 30 mg and 90 mg doses, respectively, at 24 hours post-administration.
- Aβ5-40 Increase : Conversely, there was a significant increase in Aβ5-40 levels, indicating a shift in the processing of APP. The increase was statistically significant at the higher dose group (P < 0.001) .
- Toxicological Issues : Despite its promising effects on Aβ levels, development was discontinued due to retinal toxicity observed in preclinical studies .
Table 1: Summary of Clinical Trial Results for this compound
Parameter | Dose (mg) | Baseline Aβ1-34 Reduction (%) | Aβ5-40 Increase (%) | Statistical Significance |
---|---|---|---|---|
30 mg | 30 | 42% | Not reported | P = 0.002 |
90 mg | 90 | 57% | Significant increase | P < 0.001 |
Case Studies
Case Study: Phase I Clinical Trial
- Design : Randomized, placebo-controlled trial with healthy subjects.
- Outcome : Demonstrated robust reductions in CSF Aβ levels post-treatment with this compound, indicating effective BACE1 inhibition.
- Follow-up : Despite initial success, further development was halted due to retinal toxicity noted during animal studies .
属性
IUPAC Name |
(4S)-4-(2,4-difluoro-5-pyrimidin-5-ylphenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4S/c1-15(2-3-22-14(18)21-15)11-4-10(12(16)5-13(11)17)9-6-19-8-20-7-9/h4-8H,2-3H2,1H3,(H2,18,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQMRGWYPNIERM-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658051 | |
Record name | (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10658051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194044-20-6 | |
Record name | LY-2811376 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194044206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2811376 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13065 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10658051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-2811376 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR18YJ97SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。